molecular formula C14H10F3N3 B1629739 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine CAS No. 395099-47-5

3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine

Cat. No. B1629739
CAS RN: 395099-47-5
M. Wt: 277.24 g/mol
InChI Key: YVZLDTUEAXIPHS-UHFFFAOYSA-N
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Description

3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine, also known as GSK-J4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized by researchers at GlaxoSmithKline (GSK) and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic benefits.

Mechanism of Action

3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine is a selective inhibitor of JMJD3, a histone demethylase that plays a crucial role in the regulation of gene expression. By inhibiting JMJD3, 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine can modulate the expression of genes involved in various cellular processes, including inflammation and cell proliferation. The inhibition of JMJD3 by 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine results in the accumulation of H3K27me3, a histone modification that is associated with gene repression.
Biochemical and Physiological Effects
The inhibition of JMJD3 by 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine has been shown to reduce inflammation in various disease models, including rheumatoid arthritis and asthma. Furthermore, 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine has been shown to promote the differentiation of neural stem cells into neurons, suggesting its potential therapeutic applications in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine is its selectivity for JMJD3, which allows for specific modulation of gene expression. In addition, 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine has been shown to have good pharmacokinetic properties, making it a promising candidate for in vivo studies. However, one of the main limitations of 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are numerous potential future directions for the study of 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine. One area of interest is the development of more potent and selective inhibitors of JMJD3 that can be used in clinical settings. In addition, further studies are needed to investigate the potential therapeutic applications of 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine in various diseases, including cancer and neurodegenerative disorders. Finally, the development of new methods for the delivery of 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine to specific tissues and cells could further enhance its therapeutic potential.

Scientific Research Applications

3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of the histone demethylase JMJD3, which plays a crucial role in the regulation of gene expression. By inhibiting JMJD3, 3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine can modulate the expression of genes involved in various cellular processes, including inflammation and cell proliferation.

properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)9-3-1-2-8(6-9)13-11-7-10(18)4-5-12(11)19-20-13/h1-7H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZLDTUEAXIPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626011
Record name 3-[3-(Trifluoromethyl)phenyl]-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(trifluoromethyl)phenyl)-1H-indazol-5-amine

CAS RN

395099-47-5
Record name 3-[3-(Trifluoromethyl)phenyl]-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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